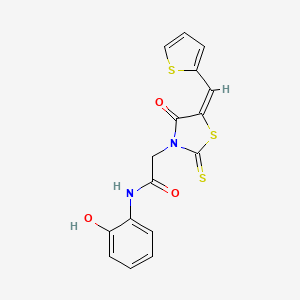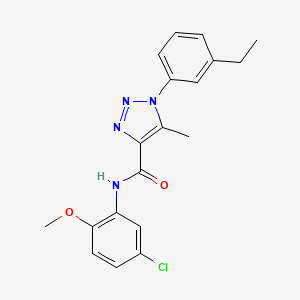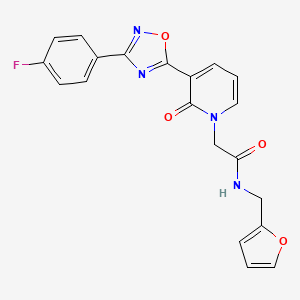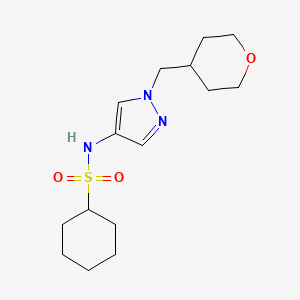![molecular formula C9H6ClF3N2O3 B2944756 2-chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide CAS No. 379255-51-3](/img/structure/B2944756.png)
2-chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide” is a chemical compound with the empirical formula C9H7ClF3NO . It is a solid substance and is used by early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” includes a trifluoromethyl group, a nitro group, and a chloro group attached to a phenyl ring . The presence of these groups can significantly influence the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The compound is a solid . It has a predicted melting point of 164.07°C , a predicted boiling point of approximately 403.0°C at 760 mmHg , a predicted density of approximately 1.6 g/cm^3 , and a predicted refractive index of n 20D 1.55 .Wissenschaftliche Forschungsanwendungen
Photoreactions and Photocatalytic Degradation
Photoreactions of related compounds, such as flutamide, in different solvents reveal various photoreactions, indicating potential applications in studying the stability and degradation pathways of similar chemicals under UV exposure. The photocatalytic degradation of acetaminophen, a related acetamide, using TiO2 nanoparticles under UV light, suggests potential environmental applications for the degradation of hazardous substances (Watanabe et al., 2015; Jallouli et al., 2017).
Crystal Structure and Non-linear Optical Materials
The study of N-(3-nitrophenyl)acetamide and its derivatives emphasizes their significance in crystallography and as organic non-linear optical materials, which could be analogous to applications for 2-chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide in materials science and optics (Mahalakshmi et al., 2002).
Anticancer, Anti-Inflammatory, and Analgesic Activities
Synthesized derivatives, such as 2-(substituted phenoxy)acetamide derivatives, have been explored for their potential anticancer, anti-inflammatory, and analgesic activities, suggesting that similar chemical structures could be valuable in pharmaceutical research (Rani et al., 2014).
Molecular Interactions and Theoretical Investigations
Density Functional Theory (DFT) investigations on N,N-diacylaniline derivatives offer insights into the molecular interactions, geometries, and electronic properties of similar compounds, which are critical for designing and understanding new materials with specific electronic or optical properties (Al‐Sehemi et al., 2017).
Environmental Degradation Studies
Comparative studies on the environmental degradation of chloroacetamide herbicides, including their metabolism in human and rat liver microsomes, highlight the importance of understanding the fate and transformation of such compounds in biological systems and the environment (Coleman et al., 2000).
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with the compound are H302 - H319 , indicating that it is harmful if swallowed and causes serious eye irritation .
Zukünftige Richtungen
The future directions for research on “2-chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide” and similar compounds could involve exploring their potential applications in the agrochemical and pharmaceutical industries . The unique properties of these compounds make them an important area of study .
Wirkmechanismus
Pharmacokinetics
The compound has a molecular weight of 282.6 and a molecular formula of C9H6ClF3N2O3 . It is predicted to have a melting point of 164.07° C and a boiling point of 403.0° C at 760 mmHg . The density is predicted to be 1.6 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Action Environment
It is recommended to store the compound at room temperature .
Eigenschaften
IUPAC Name |
2-chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3N2O3/c10-4-8(16)14-7-2-1-5(15(17)18)3-6(7)9(11,12)13/h1-3H,4H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSQUIGHPDQHLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[Cyclopropylmethyl(prop-2-ynyl)amino]methyl]-6-methylpyridin-3-ol](/img/structure/B2944674.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2944676.png)


![Ethyl 4-[(1,2-dimethylindol-5-yl)methylamino]-4-oxobutanoate](/img/structure/B2944682.png)

![2-[[1-[2-(4-Fluorophenoxy)acetyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2944689.png)

![5-ethyl-N-(3-fluoro-4-methylphenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2944692.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B2944693.png)



